Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle†
Chemical Science Pub Date: 2023-10-17 DOI: 10.1039/D3SC04281B
Abstract
In biology, cells regulate the function of molecules using catalytic reaction cycles that convert reagents with high chemical potential (fuel) to waste molecules. Inspired by biology, synthetic analogs of such chemical reaction cycles have been devised, and a widely used catalytic reaction cycle uses carboxylates as catalysts to accelerate the hydration of carbodiimides. The cycle is versatile and easy to use, so it is widely applied to regulate motors, pumps, self-assembly, and phase separation. However, the cycle suffers from side reactions, especially the formation of N-acylurea. In catalytic reaction cycles, side reactions are disastrous as they decrease the fuel's efficiency and, more importantly, destroy the molecular machinery or assembling molecules. Therefore, this work tested how to suppress N-acylurea by screening precursor concentration, its structure, carbodiimide structure, additives, temperature, and pH. It turned out that the combination of low temperature, low pH, and 10% pyridine as a fraction of the fuel could significantly suppress the N-acylurea side product and keep the reaction cycle highly effective to regulate successful assembly. We anticipate that our work will provide guidelines for using carbodiimide-fueled reaction cycles to regulate molecular function and how to choose optimal conditions.
Recommended Literature
- [1] Nucleic acid biosensors for environmental pollution monitoring
- [2] Mechanical-tuning of the cooperativity of SC particles via the matrix crystallization and related size effects†‡
- [3] Optically active, magnetic gels consisting of helical substituted polyacetylene and Fe3O4 nanoparticles: preparation and chiral recognition ability
- [4] Synthesis, characterization and electrochemistry of rhodium(iii) complexes of meso-substituted [14]tribenzotriphyrin(2.1.1)†
- [5] Stabilization of glyphosate zwitterions and conformational/tautomerism mechanism in aqueous solution: insights from ab initio and density functional theory-continuum model calculations†
- [6] Nature of the “Z”-phase in layered Na-ion battery cathodes†
- [7] Sources of radiation and absorption cells
- [8] Two-dimensional heteronuclear 1H ↔ 27Al-correlated MAS NMR spectra of layered silicates
- [9] Effects of Cu2+ incorporation on ZnAl-layered double hydroxide
- [10] Catalyst design insights from modelling a titanium-catalyzed multicomponent reaction†